Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
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Overview
Description
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate typically involves the reaction of methyl carbamate with 2-(((2-hydroxyethyl)amino)carbonyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
- Propyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
- Butyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate
Uniqueness
Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
85098-72-2 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9-5-3-2-4-8(9)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
PEJQHMBMVSONRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)NCCO |
Origin of Product |
United States |
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